molecular formula C9H9NO2 B13214002 5,6-Dimethyl-1,2-benzoxazol-3-ol

5,6-Dimethyl-1,2-benzoxazol-3-ol

Cat. No.: B13214002
M. Wt: 163.17 g/mol
InChI Key: STCMGPOOVMHATC-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1,2-benzoxazol-3-ol is a heterocyclic organic compound with the molecular formula C₉H₉NO₂. It is a derivative of benzoxazole, characterized by the presence of two methyl groups at the 5th and 6th positions and a hydroxyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-1,2-benzoxazol-3-ol typically involves the condensation of 2-aminophenol with substituted aryl aldehydes. One common method uses a Cu₂O catalyst in dimethyl sulfoxide (DMSO) at room temperature for 2-5 hours, yielding high amounts of the desired product . Another approach involves the use of aqueous hydrogen peroxide (H₂O₂), ethanol, titanium tetraisopropoxide (TTIP), and mesoporous titania-alumina mixed oxide (MTAMO) as a catalyst at 50°C .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives, including this compound, often employ similar synthetic routes but on a larger scale. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-1,2-benzoxazol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-1,2-benzoxazol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 3rd position enhances its reactivity and potential for forming hydrogen bonds, which can be crucial for its biological activity .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

5,6-dimethyl-1,2-benzoxazol-3-one

InChI

InChI=1S/C9H9NO2/c1-5-3-7-8(4-6(5)2)12-10-9(7)11/h3-4H,1-2H3,(H,10,11)

InChI Key

STCMGPOOVMHATC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)ONC2=O

Origin of Product

United States

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